N-(1-Methyl-1H-pyrrol-3-yl)acetamide
CAS No.: 62187-86-4
Cat. No.: VC8381679
Molecular Formula: C7H10N2O
Molecular Weight: 138.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 62187-86-4 |
---|---|
Molecular Formula | C7H10N2O |
Molecular Weight | 138.17 g/mol |
IUPAC Name | N-(1-methylpyrrol-3-yl)acetamide |
Standard InChI | InChI=1S/C7H10N2O/c1-6(10)8-7-3-4-9(2)5-7/h3-5H,1-2H3,(H,8,10) |
Standard InChI Key | VCDFKWYFXDYJKQ-UHFFFAOYSA-N |
SMILES | CC(=O)NC1=CN(C=C1)C |
Canonical SMILES | CC(=O)NC1=CN(C=C1)C |
Introduction
Synthesis and Manufacturing Approaches
The synthesis of N-(1-Methyl-1H-pyrrol-3-yl)acetamide may be achieved through multi-component reactions (MCRs) or sequential functionalization of pyrrole precursors. A patent describing the preparation of N-((3(5)-methyl-1H-pyrazol-1-yl)methyl)acetamide (MPA) offers a relevant analog synthesis strategy . In this method, 3-methylpyrazole reacts with formaldehyde and acetamide under solvent-free conditions at 140–160°C, yielding MPA with >90% efficiency . Adapting this protocol, substituting 3-methylpyrazole with 3-aminopyrrole derivatives could theoretically produce the target compound.
An alternative route involves metal-free oxidative aromatization, as demonstrated in the synthesis of polysubstituted pyrroles from 2-acetyl-3-methylene-1,4-dicarbonyl compounds and primary amines . For example, Yang et al. utilized tert-butyl hydroperoxide (TBHP) and activated carbon to convert dihydropyrrole intermediates into substituted pyrroles . Applying this methodology, acetylation of 3-amino-1-methylpyrrole with acetic anhydride or acetyl chloride in the presence of a base could yield N-(1-Methyl-1H-pyrrol-3-yl)acetamide.
Physicochemical and Spectroscopic Characteristics
While experimental data for N-(1-Methyl-1H-pyrrol-3-yl)acetamide are scarce, spectral patterns from analogous compounds provide predictive insights:
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¹H NMR: Expected signals include a singlet for the N-methyl group (δ ~3.6 ppm), aromatic protons on the pyrrole ring (δ ~6.2–6.8 ppm), and acetamide NH/CH₃ resonances (δ ~2.1 ppm for CH₃, δ ~8.5 ppm for NH) .
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¹³C NMR: Peaks corresponding to the carbonyl carbon (δ ~170 ppm), pyrrole carbons (δ ~110–130 ppm), and N-methyl carbon (δ ~35 ppm) are anticipated .
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HRMS: A molecular ion peak at m/z 138.17 ([M+H]⁺) would confirm the molecular formula.
Industrial and Research Applications
Beyond pharmacology, N-(1-Methyl-1H-pyrrol-3-yl)acetamide may serve as:
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Synthetic Intermediate: Its reactive amine and acetamide groups enable participation in condensation, cyclization, and cross-coupling reactions. For example, coupling with aryl halides could yield biaryl structures for materials science .
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Agrochemical Development: Pyrrole derivatives are precursors to herbicides and insecticides. Functionalization of the acetamide group might enhance lipid solubility, improving pesticidal efficacy .
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